2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole and pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyrazole and pyrimidine derivatives.
Scientific Research Applications
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes. Detailed studies using techniques like X-ray crystallography and molecular modeling help elucidate these interactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in coordination chemistry and as a building block for more complex compounds.
Bis(3,5-dimethylpyrazol-1-yl)acetate: Known for its use as a ligand in metal complexes and its catalytic properties.
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: A compound with similar pyrazole rings, studied for its crystal structure and synthesis mechanism.
Uniqueness
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl and chlorophenyl groups, which impart unique chemical properties and reactivity
Properties
Molecular Formula |
C25H22ClF3N8 |
---|---|
Molecular Weight |
526.9 g/mol |
IUPAC Name |
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C25H22ClF3N8/c1-13-22(18-11-30-35(4)14(18)2)34-37(23(13)19-12-31-36(5)15(19)3)24-32-20(10-21(33-24)25(27,28)29)16-6-8-17(26)9-7-16/h6-12H,1-5H3 |
InChI Key |
WAWXEKUPXVYBKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)Cl)C5=C(N(N=C5)C)C |
Origin of Product |
United States |
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